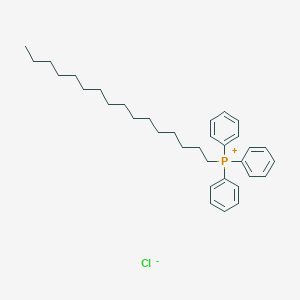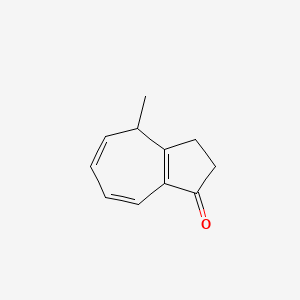![molecular formula C7H10O5 B14347387 3-[2-(Methoxycarbonyl)oxiran-2-YL]propanoic acid CAS No. 92684-02-1](/img/structure/B14347387.png)
3-[2-(Methoxycarbonyl)oxiran-2-YL]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Methoxycarbonyl)oxiran-2-YL]propanoic acid typically involves the reaction of an appropriate precursor with an oxidizing agent to form the oxirane ring. One common method is the epoxidation of an unsaturated ester using a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure the stability of the oxirane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-(Methoxycarbonyl)oxiran-2-YL]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring typically yields diols, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
3-[2-(Methoxycarbonyl)oxiran-2-YL]propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used to study enzyme-catalyzed reactions involving epoxides and to investigate the biological activity of epoxide-containing compounds.
Industry: The compound can be used in the production of polymers, resins, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-[2-(Methoxycarbonyl)oxiran-2-YL]propanoic acid involves the interaction of the oxirane ring with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules. This reactivity is the basis for its use in enzyme inhibition and other biological applications. The specific pathways involved depend on the target molecule and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
3-[2-(Methoxycarbonyl)oxiran-2-YL]propanoic acid can be compared with other similar compounds, such as:
3-(Oxiran-2-yl)propanoic acid: This compound lacks the methoxycarbonyl group and has different reactivity and applications.
3-(4-Methoxyphenyl)oxiran-2-yl]methanol: This compound contains a methoxyphenyl group and is used in different research contexts.
3-Oxiran-2ylalanine: This amino acid derivative has distinct biological activity and applications.
Propriétés
Numéro CAS |
92684-02-1 |
|---|---|
Formule moléculaire |
C7H10O5 |
Poids moléculaire |
174.15 g/mol |
Nom IUPAC |
3-(2-methoxycarbonyloxiran-2-yl)propanoic acid |
InChI |
InChI=1S/C7H10O5/c1-11-6(10)7(4-12-7)3-2-5(8)9/h2-4H2,1H3,(H,8,9) |
Clé InChI |
JALGQNYASJMUHS-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1(CO1)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Bromo-2-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B14347317.png)
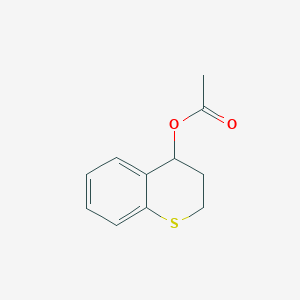
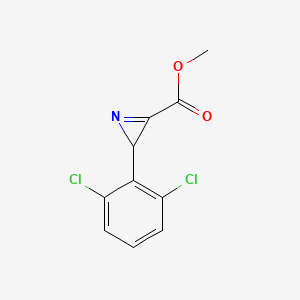
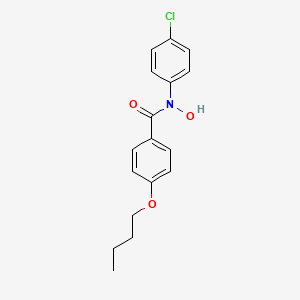
![11,12-dimethylbicyclo[5.3.2]dodeca-6,11-dien-2-one](/img/structure/B14347327.png)
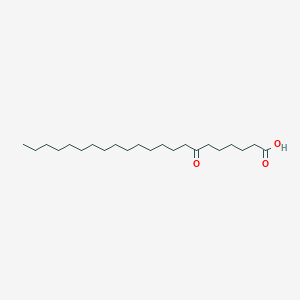
![Acetic acid;[2-chloro-4-(10-hydroxyanthracen-9-yl)phenyl] acetate](/img/structure/B14347339.png)

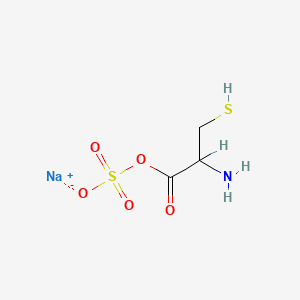
![4-({[(2-Ethylhexyl)oxy]carbonyl}oxy)benzoic acid](/img/structure/B14347358.png)
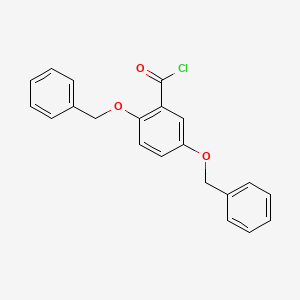
![1,2,3,4,5-Pentachloro-6-[(4-ethenylphenyl)methoxy]benzene](/img/structure/B14347372.png)
